ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
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Overview
Description
(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate is a polyunsaturated fatty acid ester with the molecular formula C22H36O2 and a molecular weight of 332.52 g/mol . This compound is known for its significant role in various biological processes and is often used in scientific research for its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions . The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its biological activity and chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipids such as prostaglandins and leukotrienes, which are involved in inflammatory responses and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
(5Z,8Z,11Z,14Z)-Icosatetraenoic acid: A similar compound with a carboxylic acid functional group instead of an ester.
(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoic acid: Another polyunsaturated fatty acid with an additional double bond.
Uniqueness
(5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate is unique due to its ester functional group, which makes it more lipophilic and enhances its ability to integrate into lipid membranes. This property distinguishes it from its acid counterparts and influences its biological activity .
Properties
Molecular Formula |
C22H36O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8+,12-11+,15-14+,18-17+ |
InChI Key |
SNXPWYFWAZVIAU-ZMDWBYSWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Origin of Product |
United States |
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